beta-Alanine, N-[[2-[4-[(hydroxyamino)iminomethyl]phenyl]-1-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl]-
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Overview
Description
Beta-Alanine, N-[[2-[4-[(hydroxyamino)iminomethyl]phenyl]-1-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl]- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a spirocyclic framework and multiple functional groups, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Beta-Alanine, N-[[2-[4-[(hydroxyamino)iminomethyl]phenyl]-1-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl]- involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may involve the use of starting materials such as beta-alanine and various reagents to form the desired spirocyclic structure. Reaction conditions typically include controlled temperatures, specific solvents, and catalysts to facilitate the formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Beta-Alanine, N-[[2-[4-[(hydroxyamino)iminomethyl]phenyl]-1-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Conditions such as temperature, pH, and solvent choice are critical to achieving the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Beta-Alanine, N-[[2-[4-[(hydroxyamino)iminomethyl]phenyl]-1-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Beta-Alanine, N-[[2-[4-[(hydroxyamino)iminomethyl]phenyl]-1-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Beta-Alanine, N-[[2-[[[4-[(aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-: A similar compound with a different substituent on the benzimidazole ring
Beta-Alanine, N-[[2-[[[4-[(hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-N-2-pyridinyl-: Another related compound with a hexyloxy group
Uniqueness
The uniqueness of Beta-Alanine, N-[[2-[4-[(hydroxyamino)iminomethyl]phenyl]-1-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl]- lies in its specific spirocyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C19H25N5O5 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C19H25N5O5/c20-16(22-29)13-1-3-14(4-2-13)24-12-8-19(17(24)27)6-10-23(11-7-19)18(28)21-9-5-15(25)26/h1-4,29H,5-12H2,(H2,20,22)(H,21,28)(H,25,26) |
InChI Key |
BXJIPEFGXFZMIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CCN(C2=O)C3=CC=C(C=C3)C(=NO)N)C(=O)NCCC(=O)O |
Origin of Product |
United States |
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